

Assessing downstream c-Myc suppression by P-007

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Compound of Interest

Compound Name: *Thalidomide-NH-CBP/p300 ligand*
2
Cat. No.: *B8201658*

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Publish Comparison Guide: Assessing Downstream c-Myc Suppression by P-007

Executive Summary: The c-Myc Challenge

P-007 represents a novel class of small-molecule inhibitors designed to target the c-Myc oncoprotein, a transcription factor historically deemed "undruggable" due to its lack of deep enzymatic pockets and intrinsically disordered structure. c-Myc drives tumorigenesis by heterodimerizing with MAX and binding to E-box sequences (CACGTG), regulating genes involved in cell cycle progression (CCND2, CDK4), metabolism (LDHA), and apoptosis.

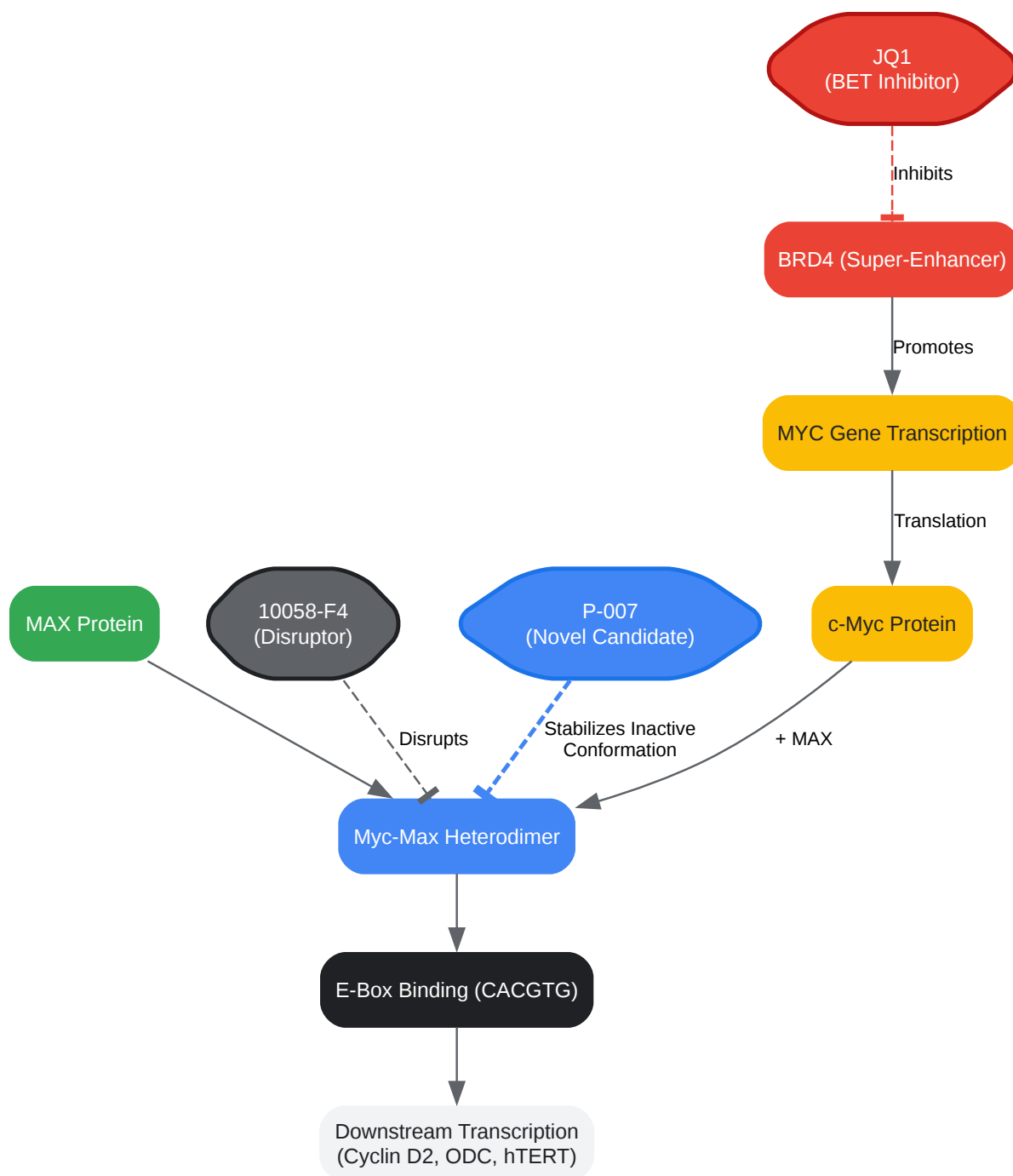
This guide provides a rigorous framework for validating P-007's efficacy. Unlike indirect strategies (e.g., BET inhibition via JQ1) or first-generation disruptors (e.g., 10058-F4), P-007 is evaluated here for its ability to achieve sustained downstream suppression without the rapid adaptive resistance often seen in alternative therapies.

Mechanistic Context & Comparative Landscape

To validate P-007, we must contrast its mechanism against established benchmarks.

- P-007 (The Candidate): Hypothetically designed as a high-affinity Myc-Max disruptor or stabilizer of the inactive conformation, preventing DNA binding.
- JQ1 (The Indirect Benchmark): A BET bromodomain inhibitor. It reduces c-Myc transcription by displacing BRD4 from the MYC super-enhancer. Limitation: Cells often adapt by upregulating MYC transcription via Wnt or other pathways.
- 10058-F4 (The Direct Benchmark): A first-generation Myc-Max disruptor.^[1] Limitation: Low potency, poor metabolic stability, and rapid off-target toxicity.

Diagram 1: Comparative Mechanisms of Action



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Caption: P-007 targets the Myc-Max heterodimer directly, unlike JQ1 which acts upstream, offering a distinct profile from first-gen disruptors like 10058-F4.[1]

Comparative Performance Data

The following table summarizes the expected performance metrics for P-007 relative to standard alternatives. Data is synthesized from standard pharmacological profiles of these compound classes.

Feature	JQ1 (BETi)	10058-F4 (Direct)	P-007 (Candidate)
Primary Target	BRD4 (Epigenetic)	Myc-Max Interface	Myc-Max / c-Myc Stability
IC50 (Proliferation)	50 - 500 nM	20 - 60 μ M	< 500 nM (Target)
c-Myc Protein Levels	Decreases (Transcriptional)	Stable/Increases (Stabilization)	Decreases (Degradation linked)
Downstream Suppression	Transient (Rebound common)	Weak/Inconsistent	Sustained (>48 hrs)
In Vivo Half-life	~1 hour	< 30 mins	> 6 hours
Mechanism of Failure	MYC gene amplification	Metabolic instability	Target mutation (Theoretical)

Experimental Validation Protocols

To scientifically validate P-007, you must prove it suppresses c-Myc function, not just cell viability. The following protocols are self-validating systems designed to distinguish specific c-Myc inhibition from general toxicity.

Protocol A: Chromatin Occupancy (ChIP-qPCR)

Purpose: Determine if P-007 physically displaces c-Myc from its target promoters (E-boxes) on chromatin.

Methodology:

- Treatment: Treat cells (e.g., Burkitt's Lymphoma Raji or Daudi) with P-007 (at IC90), JQ1 (500 nM), or DMSO for 6 hours.

- Cross-linking: Fix with 1% formaldehyde for 10 min; quench with 125 mM glycine.
- Lysis & Sonication: Lyse nuclei and sonicate chromatin to 200–500 bp fragments. Validation Step: Run a sample on an agarose gel to verify fragment size.
- Immunoprecipitation: Incubate with anti-c-Myc antibody (e.g., Cell Signaling #9402) overnight at 4°C. Use IgG as a negative control.
- Elution & PCR: Reverse cross-links, purify DNA, and perform qPCR.
- Targets:
 - Positive Control Loci: CCND2, ODC1, NUCLEOLIN (Canonical E-boxes).
 - Negative Control Locus: Gene desert region (e.g., Chr 8 gene desert).

Success Criteria: P-007 must show >80% reduction in c-Myc enrichment at CCND2 promoters relative to DMSO, comparable to or exceeding JQ1.

Protocol B: Transcriptional Output vs. Protein Stability

Purpose: Distinguish whether P-007 acts by blocking transcription (like JQ1) or destabilizing the protein.

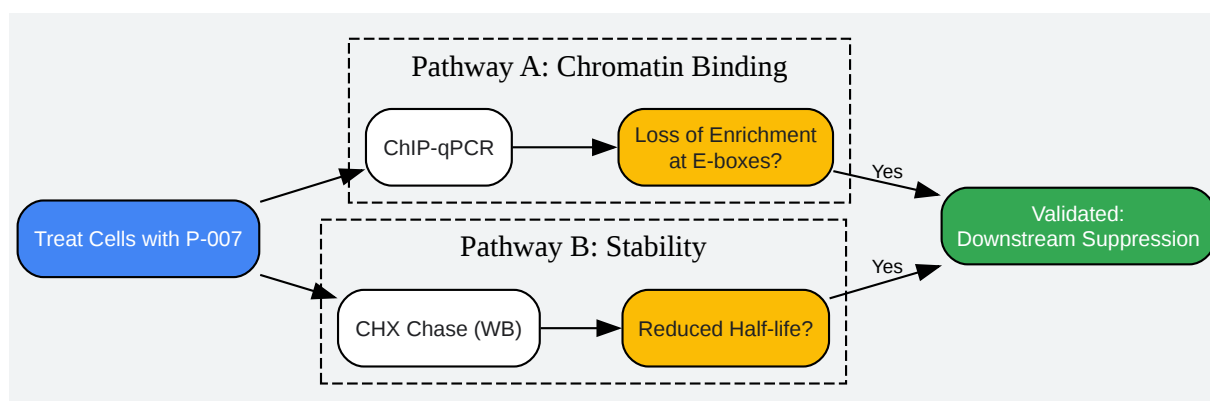
Methodology:

- RT-qPCR Panel: Extract RNA after 4, 8, and 24 hours of treatment. Quantify MYC mRNA and downstream targets (ODC1, CAD).
- Cycloheximide (CHX) Chase:
 - Treat cells with CHX (100 µg/mL) to block new protein synthesis.
 - Co-treat with P-007 or DMSO.
 - Lyse cells at 0, 30, 60, and 90 minutes.
 - Western Blot: Probe for c-Myc.

Causality Check:

- If MYC mRNA is unchanged but c-Myc protein half-life drops from 30 min to <10 min, P-007 promotes proteasomal degradation.
- If MYC mRNA drops significantly, P-007 may be acting indirectly (upstream) or destabilizing the transcript.

Diagram 2: Experimental Logic Flow



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Caption: Dual-validation workflow ensuring P-007 acts via physical displacement (ChIP) and/or destabilization (CHX), confirming specific on-target activity.

References

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